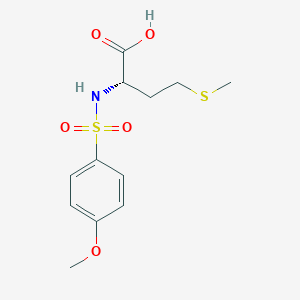

(E)-5-溴-N'-(呋喃-2-基亚甲基)-2-羟基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

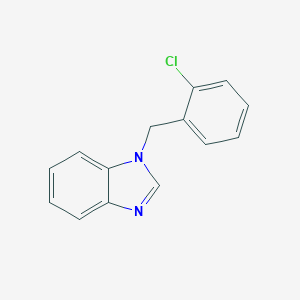

(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a bromine atom, and a hydrazide functional group

科学研究应用

抗菌活性

呋喃衍生物,包括“(E)-5-溴-N'-(呋喃-2-基亚甲基)-2-羟基苯甲酰肼”,因其显著的抗菌活性而受到认可 . 它们已被用于创建许多创新的抗菌剂,这些抗菌剂对革兰氏阳性菌和革兰氏阴性菌都特别有效 .

抗菌药物

含呋喃的化合物表现出广泛的有益生物学和药理学特性,使其成为对抗细菌菌株引起的感染的强大工具 . 它们正被用于开发新的抗菌化合物,以治疗具有不同作用机制的多重耐药疾病 .

有机合成

该化合物已在催化有机合成领域得到应用,它将生物质催化转化与有机合成技术相结合 . 这种方法为催化有机合成的进步提供了新的见解,并开辟了新的途径,强调了可持续性和效率 .

生物质转化

该化合物已被用于将N-乙酰葡萄糖胺催化转化为5-羟甲基糠醛 (HMF),这是一种有价值的化学前体 . 这个过程证明了将生物质转化为有价值的化学前体的可行性 .

绿色化学

作用机制

Target of Action

It’s known that furan derivatives have been widely used in the synthesis of various pharmaceuticals . They have shown potential in the treatment of various diseases, including viral infections, parasitic diseases, malaria, cancer, and tumors .

Mode of Action

They can also bind to receptors, altering their function and leading to changes in cellular activity .

Biochemical Pathways

For instance, they can affect the synthesis of proteins, the regulation of gene expression, and the metabolism of other compounds .

Pharmacokinetics

Furan derivatives are generally known for their good bioavailability due to their ability to form stable complexes with biological targets .

Result of Action

Furan derivatives have been reported to exhibit various biological activities, including antiviral, antiparasitic, antimalarial, anticancer, and antitumor effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

化学反应分析

Types of Reactions

(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The

属性

IUPAC Name |

5-bromo-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXZIALXQYYFQZ-VGOFMYFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)

![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)